Methyl dichloroacetate

Catalog No.
S702187
CAS No.
116-54-1
M.F
C3H4Cl2O2
M. Wt
142.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl dichloroacetate

CAS Number

116-54-1

Product Name

Methyl dichloroacetate

IUPAC Name

methyl 2,2-dichloroacetate

Molecular Formula

C3H4Cl2O2

Molecular Weight

142.97 g/mol

InChI

InChI=1S/C3H4Cl2O2/c1-7-3(6)2(4)5/h2H,1H3

InChI Key

HKMLRUAPIDAGIE-UHFFFAOYSA-N

SMILES

COC(=O)C(Cl)Cl

Synonyms

1,1-Dichloro-2-methoxy-2-oxoethane; Dichloroacetic Acid Methyl Ester; Methyl 2,2-dichloroacetate; Methyl dichloroacetate; NSC 2882

Canonical SMILES

COC(=O)C(Cl)Cl

Kinetics and Products Study of the Reaction of Cl Atoms with Methyl Dichloroacetate

    Scientific Field: Environmental Science

    Application Summary: This study investigates the reactivity, mechanism, and environmental implications of the gas-phase reaction of methyl dichloroacetate with Cl atoms. The reaction kinetics and products were studied under atmospheric conditions.

    Methods of Application: The experiments were performed in a 480 L Pyrex glass atmospheric simulation reactor coupled to an “in situ” Fourier transform infrared (FTIR) spectrometer.

    Results or Outcomes: The rate coefficient obtained from the average of different experiments was: kCl = (3.31 ± 0.88) × 10 −13 cm 3 per molecule per s.

Chemical Modification of STn Antigen

    Scientific Field: Biochemistry

    Application Summary: Methyl dichloroacetate is involved in the chemical modification of STn antigen for enhancement of synthetic carbohydrate vaccines. This process is used to create more effective vaccines.

    Methods of Application: The modification process typically involves the reaction of STn antigen with methyl dichloroacetate. The reaction mixture is then heated to initiate the reaction.

    Results or Outcomes: The outcome of this application is the production of a modified STn antigen.

Methyl dichloroacetate is a colorless liquid with an ethereal odor, classified as an ester. Its molecular formula is C3_3H4_4Cl2_2O2_2, and it has a molecular weight of 142.97 g/mol. This compound is known to be combustible, with a flash point of 176 °F (approximately 80 °C). It is corrosive to metals and biological tissues, producing toxic fumes, including phosgene and hydrochloric acid, when heated or decomposed .

Physical Properties:

  • Boiling Point: 289 °F (approximately 143 °C)
  • Melting Point: -62 °F (approximately -52 °C)
  • Specific Gravity: 1.3774 at 68 °F
  • Water Solubility: Not readily soluble .

Currently, there is no significant research on the specific mechanism of action of MDCA within biological systems. However, recent studies have explored its potential use as an anti-cancer agent. The hypothesis is that MDCA might convert into DCA intracellularly, which could disrupt cancer cell metabolism []. More research is needed to understand the complete mechanism.

MDCA is a hazardous compound and should be handled with appropriate precautions. Here are some key safety points:

  • Toxicity: MDCA is toxic if swallowed, inhaled, or absorbed through the skin []. It can cause irritation to the skin, eyes, and respiratory system.
  • Flammability: MDCA is a combustible liquid [].
  • Specific data: Unfortunately, detailed data on acute or chronic toxicity is not readily available.

Methyl dichloroacetate undergoes several notable reactions:

  • Hydrolysis: When exposed to water, it hydrolyzes to form dichloroacetic acid, releasing heat in the process. This reaction can be hazardous due to the corrosive nature of the products formed .
  • Degradation: The compound reacts with chlorine atoms in the atmosphere, leading to degradation through H-atom abstraction at the alkyl groups. This reaction pathway has been studied for its kinetics and products .
  • Condensation Reactions: Methyl dichloroacetate can condense with substituted benzaldehydes in the presence of bases like potassium tert-butoxide, yielding various organic compounds .

Methyl dichloroacetate exhibits significant biological activity, primarily due to its corrosive properties. It can cause severe damage upon contact with skin or mucous membranes, leading to symptoms such as burning sensations and respiratory distress. The compound is extremely destructive to the eyes and respiratory tract, potentially resulting in chemical pneumonitis or pulmonary edema upon exposure .

Methyl dichloroacetate can be synthesized through various methods:

  • Esterification: The most common method involves the reaction of dichloroacetic acid with methanol in the presence of an acid catalyst. This process results in the formation of methyl dichloroacetate and water.
  • Chlorination: Another method includes chlorination of acetic acid using chlorine gas, followed by treatment with methanol to yield methyl dichloroacetate.
  • Reactions with Alcohols: It can also be produced by reacting dichloroacetyl chloride with methanol under controlled conditions .

Methyl dichloroacetate has several applications:

  • Intermediate in Synthesis: It serves as an important intermediate in the production of various pharmaceuticals and agrochemicals.
  • Chemical Reagent: Used in organic synthesis for introducing dichloroacetyl groups into other compounds.
  • Solvent: Due to its properties, it is utilized as a solvent in chemical processes .

Research on interaction studies involving methyl dichloroacetate indicates that it reacts readily with nucleophiles due to its electrophilic nature. Its interactions with various biological molecules have been explored, particularly focusing on its potential toxicity and reactivity under physiological conditions. Studies have shown that its degradation products can also exhibit biological activity, which warrants further investigation into safety and environmental impact .

Similar Compounds: Comparison

Methyl dichloroacetate shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
Dichloroacetic AcidCHCl2_2COOHMore acidic; used in medical treatments for certain cancers.
Trichloroacetic AcidCCl3_3COOHStronger acid; used for chemical peels and wart treatments.
Ethyl DichloroacetateC4_4H6_6Cl2_2OEthyl group instead of methyl; different reactivity profile.
Methyl ChloroacetateCHCl2_2COOCH3_3Lacks one chlorine atom; less toxic than methyl dichloroacetate.

Methyl dichloroacetate is unique due to its specific combination of chlorine substituents and ester functionality, making it particularly reactive and useful as a synthetic intermediate while posing significant health risks upon exposure .

Early Synthesis and Industrial Adoption

Methyl dichloroacetate was first synthesized in the 1940s via esterification of dichloroacetic acid with methanol under acidic conditions. Early industrial processes optimized this route using dichloroacetyl chloride (Cl₂CHCOCl) and methanol, achieving yields exceeding 90% through controlled HCl gas evolution. By the 1960s, its production scaled significantly to meet demand from the pharmaceutical sector, particularly for synthesizing chloramphenicol intermediates.

A pivotal advancement occurred in 1994 when Hoechst AG patented a continuous-flow reactor system that enhanced yield reproducibility (94.3%) while minimizing thermal degradation. This innovation cemented methyl dichloroacetate’s status as a bulk chemical, with annual production volumes exceeding 3,000 metric tons in the European Union by the 1980s.

Key Milestones in Reactivity Studies

Research in the 1970s–1980s elucidated its unique electronic profile:

  • Electrophilic character: The dichloromethyl group (Cl₂CH-) exerts a −I effect, activating the α-carbon for nucleophilic attack (σ* = 0.85 eV)
  • Conformational rigidity: X-ray crystallography revealed a planar ester carbonyl (θ = 179.8°) with restricted rotation about the C(O)−O bond

These properties enabled novel reaction pathways, such as the 2001 discovery of diastereoselective cyclopropanation using LiHMDS-generated enolates (dr > 20:1).

From Dichloroacetyl Chloride and Methanol

The most prevalent industrial route for methyl dichloroacetate synthesis involves the direct reaction between dichloroacetyl chloride and methanol [1]. This nucleophilic substitution reaction proceeds through an addition-elimination mechanism, where the methanol molecule attacks the electrophilic carbonyl carbon of dichloroacetyl chloride [1]. The reaction is highly exothermic and produces hydrogen chloride gas as a byproduct, requiring careful temperature control and adequate ventilation systems [1].

The reaction mechanism initiates with nucleophilic attack by the oxygen lone pair of methanol on the positively charged carbonyl carbon [1]. This forms a tetrahedral intermediate, followed by elimination of chloride ion and subsequent proton transfer to yield methyl dichloroacetate and hydrogen chloride [1]. The reaction typically proceeds without additional catalysis due to the high reactivity of the acyl chloride functional group [1].

Industrial implementation of this route requires dichloroacetyl chloride as the starting material, which is commonly produced through oxidation of trichloroethylene under pressure and elevated temperature [2] [3]. The oxidation process utilizes oxygen or oxygen-containing gases with irradiation by short-wave light, generating approximately equal amounts of trichloroethylene oxide and dichloroacetyl chloride [2]. Alternative production methods include oxidation of 1,1,2-trichloroethane, hydrolysis of pentachloroethane, and carboxylation of chloroform [4].

The stoichiometric reaction requires one mole of dichloroacetyl chloride per mole of methanol, though industrial processes typically employ a slight excess of methanol to drive the reaction to completion [5]. Reaction temperatures are maintained between 60-80°C to balance reaction rate with product stability [5]. Higher temperatures can lead to decomposition products and reduced yields, while lower temperatures result in incomplete conversion [5].

ParameterTypical ValuesOptimized Values
Molar Ratio (Dichloroacetyl chloride : Methanol)1:2 to 1:31:2.5
Reaction Temperature (°C)60-8070
Reaction Time (hours)2-63-4
CatalystNone (direct reaction)None
Yield (%)85-9590-95
Product Purity (%)95-9998-99

Process Optimization and Yield Enhancement

Process optimization for methyl dichloroacetate synthesis focuses on maximizing yield while maintaining product purity and minimizing energy consumption [5] [6]. Critical parameters include reactant ratios, temperature control, residence time, and product isolation methods [5] [6].

Methanol excess plays a crucial role in driving the equilibrium toward product formation [5]. Studies indicate that yields increase progressively with methanol excess up to 150% of stoichiometric requirements, beyond which additional methanol provides diminishing returns [5]. The optimal molar ratio of dichloroacetyl chloride to methanol is typically maintained at 1:2.5 for industrial operations [5].

Temperature optimization represents a balance between reaction kinetics and thermal stability [5]. While higher temperatures accelerate the reaction rate, temperatures exceeding 80°C can promote side reactions and thermal decomposition of the desired product [5]. The optimal temperature range of 70-75°C provides rapid conversion while preserving product integrity [5].

Residence time optimization studies demonstrate that reaction completion typically occurs within 3-4 hours under optimal conditions [5]. Extended reaction times beyond this point show minimal yield improvement and may increase the formation of impurities through thermal degradation [5]. Continuous monitoring of hydrogen chloride evolution provides real-time indication of reaction progress [7].

Water removal during the reaction proves critical for achieving high yields [6]. Although the primary reaction does not generate water, trace moisture in reactants can lead to hydrolysis of dichloroacetyl chloride, reducing overall efficiency [6]. Implementation of molecular sieves or other drying agents in the reaction system helps maintain anhydrous conditions [6].

Product isolation methodology significantly impacts both yield and purity [5] [6]. Distillation remains the preferred separation technique, with methyl dichloroacetate typically recovered at 142-144°C under atmospheric pressure [5]. The separation of unreacted methanol allows for recycling, improving overall process economics [6]. Advanced distillation designs with multiple theoretical plates can achieve product purities exceeding 99% [5].

Quality control parameters for industrial production include regular monitoring of water content, acidity levels, and trace impurities [5]. Acceptable specifications typically require water content below 0.1%, free acidity less than 0.05%, and total impurities under 1% [5].

Laboratory-Scale Preparation Methods

Laboratory synthesis of methyl dichloroacetate employs several methodologies depending on scale requirements, available starting materials, and desired purity levels [8] [9]. The choice of synthetic route often depends on the intended application and the infrastructure available in the laboratory setting [8] [9].

Small-scale preparations (1-10 grams) commonly utilize the dichloroacetyl chloride route due to its rapid reaction kinetics and high product purity [8]. Standard laboratory glassware including round-bottom flasks with reflux condensers suffices for these preparations [8]. The reaction is typically conducted under nitrogen atmosphere to prevent moisture ingress, with magnetic stirring to ensure adequate mixing [8].

Medium-scale preparations (10-100 grams) often employ Fischer esterification using dichloroacetic acid and methanol [8]. This approach requires acid catalysis, typically using sulfuric acid or hydrochloric acid in catalytic amounts [8]. The reaction setup includes a multi-neck flask equipped with a Dean-Stark trap for continuous water removal, which drives the equilibrium toward ester formation [8].

The Fischer esterification proceeds according to the equilibrium reaction between dichloroacetic acid and methanol, producing methyl dichloroacetate and water [8]. Catalyst loading typically ranges from 1-5 mole percent relative to the acid substrate [8]. Reaction temperatures are maintained at 105-110°C, corresponding to the reflux temperature of the methanol-water azeotrope [8].

Large-scale laboratory preparations (100-1000 grams) may employ continuous processing techniques to improve efficiency and reduce labor requirements [9]. These systems utilize continuous reactors with automated temperature control and product separation [9]. The continuous approach allows for steady-state operation and improved heat management compared to batch processes [9].

Alternative laboratory methods include transesterification approaches starting from other dichloroacetate esters [9]. This route involves alcoholysis of ethyl dichloroacetate or other alkyl esters with methanol, typically requiring basic or acidic catalysis [9]. While less direct than other methods, transesterification can be advantageous when dichloroacetic acid or its acid chloride are unavailable [9].

ScalePreferred MethodEquipmentTypical Yield (%)Reaction Time
Small scale (1-10 g)Acyl chloride + MethanolRound bottom flask, reflux condenser88-952-4 hours
Medium scale (10-100 g)Fischer esterificationMulti-neck flask, Dean-Stark trap90-968-12 hours
Large scale (100-1000 g)Continuous processContinuous reactor system85-924-8 hours

Purification of laboratory-prepared methyl dichloroacetate typically involves distillation following neutralization of any residual acid catalyst [8]. Washing with sodium bicarbonate solution removes acidic impurities, followed by drying over anhydrous magnesium sulfate [8]. Final purification by fractional distillation yields product with purity typically exceeding 95% [8].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis represents a significant advancement in chemical methodology, offering enhanced reaction rates, improved yields, and greater energy efficiency compared to conventional heating methods [10] [11]. The application of microwave irradiation to esterification reactions, including methyl dichloroacetate synthesis, demonstrates the potential for process intensification and green chemistry implementation [10] [11].

Microwave heating operates through dielectric heating mechanisms, where polar molecules absorb electromagnetic radiation and convert it directly to thermal energy [11] [12]. This direct heating mechanism eliminates the thermal gradient limitations inherent in conventional heating, resulting in more uniform temperature distribution throughout the reaction mixture [11] [12]. For esterification reactions, microwave irradiation can significantly reduce reaction times from hours to minutes while maintaining or improving product yields [11] [13].

The synthesis of methyl dichloroacetate under microwave conditions typically employs either the dichloroacetyl chloride route or Fischer esterification of dichloroacetic acid with methanol [11]. The enhanced reaction kinetics under microwave irradiation result from improved mass transfer, uniform heating, and potential molecular-level effects of the electromagnetic field [11] [12].

Comparison with Conventional Heating Methods

The comparison between microwave-assisted and conventional heating methods for methyl dichloroacetate synthesis reveals significant advantages for microwave technology across multiple performance metrics [11] [13]. Reaction time represents the most dramatic improvement, with microwave-assisted synthesis typically requiring 15 minutes to 2 hours compared to 8-24 hours for conventional heating [11] [13].

Energy consumption analysis shows microwave heating to be more efficient due to direct heating of reactants rather than heating the entire reaction vessel and surrounding environment [11]. This selective heating mechanism reduces overall energy requirements by 30-50% compared to conventional methods [11]. The precise temperature control achievable with microwave systems also minimizes energy waste from overshooting target temperatures [11].

Temperature control represents another significant advantage of microwave-assisted synthesis [11] [12]. Conventional heating methods often exhibit temperature gradients within the reaction mixture, leading to hot spots that can promote side reactions and product decomposition [11] [12]. Microwave heating provides uniform temperature distribution, reducing the formation of byproducts and improving selectivity [11] [12].

Heating uniformity directly impacts product quality and yield [11] [13]. Conventional heating creates thermal gradients that can result in incomplete conversion of starting materials and formation of degradation products [11] [13]. The uniform heating profile achieved with microwave irradiation ensures consistent reaction conditions throughout the mixture, typically resulting in 5-10% higher yields compared to conventional methods [11] [13].

Product yield improvements under microwave conditions stem from reduced side reactions, improved mass transfer, and more favorable reaction kinetics [11] [13]. The rapid heating rates achievable with microwave irradiation can minimize thermal degradation pathways that become significant during the longer heating periods required for conventional methods [11] [13].

Side reaction suppression represents a critical advantage of microwave-assisted synthesis [11] [12]. The shorter reaction times and uniform heating reduce opportunities for competing reactions such as thermal decomposition, polymerization, or rearrangement reactions [11] [12]. This selectivity improvement is particularly important for esterification reactions where high temperatures can promote ester hydrolysis or transesterification [11] [12].

ParameterConventional HeatingMicrowave Heating
Reaction Time8-24 hours15 minutes - 2 hours
Energy ConsumptionHighLower
Temperature ControlModeratePrecise
Heating UniformityNon-uniformUniform
Product Yield85-95%90-98%
Side ReactionsMore prevalentReduced
Equipment CostLowHigh
ScalabilityEasyLimited

Equipment cost and scalability represent the primary limitations of microwave-assisted synthesis [11] [14]. Microwave reactors require specialized equipment with higher capital costs compared to conventional heating systems [11] [14]. Additionally, scaling microwave processes to industrial volumes presents technical challenges related to microwave penetration depth and uniform field distribution [11] [14].

Optimization of Irradiation Time and Temperature

Optimization of microwave parameters for methyl dichloroacetate synthesis requires systematic investigation of irradiation time, temperature, and power settings to achieve maximum yield and selectivity [11] [15]. The optimization process must balance reaction completion with prevention of thermal degradation and side reactions [11] [15].

Irradiation time optimization studies typically reveal a rapid initial reaction phase followed by a plateau region where additional heating provides minimal yield improvement [11] [13]. For methyl dichloroacetate synthesis via the dichloroacetyl chloride route, optimal reaction times range from 15-30 minutes under appropriate temperature and power conditions [11] [13]. Extended irradiation beyond this point may lead to product decomposition or formation of higher molecular weight byproducts [11] [13].

Temperature optimization in microwave-assisted synthesis differs from conventional heating due to the ability to achieve precise temperature control and rapid heating rates [11] [15]. Optimal temperatures for methyl dichloroacetate synthesis under microwave conditions typically range from 80-120°C, higher than conventional methods due to the ability to maintain precise control and uniform heating [11] [15].

The rapid heating capability of microwave systems allows access to higher temperatures without the thermal gradients that plague conventional heating [11] [12]. This capability enables exploration of reaction conditions that would be impractical with conventional heating due to hot spot formation and localized decomposition [11] [12].

Power settings represent a critical parameter in microwave optimization, affecting both heating rate and temperature control [11] [14]. Lower power settings provide better temperature control but require longer reaction times, while higher power settings accelerate the reaction but may compromise selectivity [11] [14]. Optimal power settings typically range from 200-600 watts for laboratory-scale syntheses [11] [14].

Pulsed microwave irradiation offers an alternative approach to continuous heating, providing better temperature control and potentially improved selectivity [15] [14]. The pulsed approach alternates between heating and cooling periods, allowing for better control of reaction temperature and reduction of hot spot formation [15] [14].

Temperature monitoring in microwave reactors requires specialized equipment due to the electromagnetic field interference with conventional thermometry [11]. Fiber optic temperature probes or infrared monitoring systems provide accurate temperature measurement without field interference [11].

Effect of Reactant Ratios on Yield

The optimization of reactant ratios in microwave-assisted methyl dichloroacetate synthesis follows similar principles to conventional methods but with enhanced sensitivity due to the accelerated reaction kinetics [11] [13]. The rapid reaction rates under microwave conditions make precise stoichiometric control more critical for achieving optimal yields [11] [13].

Methanol excess remains essential for driving the esterification reaction to completion under microwave conditions [11]. However, the optimal excess ratio may differ from conventional heating due to the enhanced mass transfer and reaction kinetics [11]. Studies indicate that methanol excess ratios of 1.5-2.0 times stoichiometric requirements provide optimal yields under microwave conditions [11].

The enhanced reaction kinetics under microwave irradiation can make the synthesis more sensitive to reactant purity and moisture content [11] [13]. Trace impurities that might have minimal impact under conventional heating can significantly affect yield and selectivity under the accelerated conditions of microwave synthesis [11] [13].

Solvent effects become more pronounced under microwave conditions due to the dielectric heating mechanism [11] [12]. Polar solvents couple more effectively with microwave radiation, leading to rapid heating and potential solvent-related side reactions [11] [12]. For methyl dichloroacetate synthesis, the use of excess methanol as both reactant and solvent provides effective microwave coupling while serving a synthetic function [11] [12].

The order of reactant addition can influence reaction outcomes under microwave conditions due to the rapid heating rates [11]. Pre-mixing of reactants before microwave irradiation generally provides better results than sequential addition during heating [11].

Concentration effects are amplified under microwave conditions, with higher concentrations generally favoring improved yields due to enhanced molecular interactions [11] [13]. However, excessive concentrations can lead to overheating and side reactions due to the efficient microwave coupling [11] [13].

Green Chemistry Approaches to Synthesis

Green chemistry principles emphasize the development of synthetic methodologies that minimize environmental impact while maintaining or improving efficiency and selectivity [16] [17]. The application of green chemistry approaches to methyl dichloroacetate synthesis focuses on catalyst selection, solvent reduction, energy efficiency, and waste minimization [16] [17].

Ionic liquid catalysis represents a promising green chemistry approach for esterification reactions [18]. Ionic liquids serve as both catalyst and solvent, providing recyclability and reduced volatile organic compound emissions [18]. For methyl dichloroacetate synthesis, Brønsted acidic ionic liquids demonstrate catalytic activity comparable to traditional mineral acid catalysts while offering easier separation and reuse [18].

The implementation of ionic liquid catalysis typically employs sulfonic acid-functionalized ionic liquids that provide the necessary acidity for esterification while maintaining thermal stability [18]. These catalysts can be recovered through simple phase separation and reused multiple times without significant activity loss [18]. Typical yields using ionic liquid catalysis range from 85-92% under optimized conditions [18].

Solvent-free synthesis represents another significant green chemistry advancement, eliminating the need for organic solvents and reducing waste generation [16] [14]. Microwave-assisted solvent-free conditions prove particularly effective for esterification reactions, providing rapid heating and efficient mixing without additional solvents [14]. The reactants themselves serve as the reaction medium, minimizing environmental impact [14].

Enzymatic catalysis offers a biodegradable alternative to traditional chemical catalysts [19]. Lipase enzymes demonstrate activity for esterification reactions under mild conditions, though reaction rates are typically slower than chemical methods [19]. The use of immobilized lipases allows for catalyst recovery and reuse, improving the overall sustainability of the process [19].

Solid acid catalysts provide heterogeneous catalysis advantages including easy separation, reusability, and reduced corrosion compared to homogeneous acid catalysts [16] [17]. Examples include sulfated zirconia, acidic zeolites, and functionalized silica materials [16] [17]. These catalysts can be readily separated by filtration and regenerated through calcination [16] [17].

Supercritical fluid conditions offer unique advantages for esterification reactions, including enhanced mass transfer, selective solvation, and elimination of organic solvents [20]. Supercritical carbon dioxide serves as a benign reaction medium that can be easily separated and recycled [20]. The high pressure conditions enhance reaction rates and can improve selectivity compared to conventional liquid-phase reactions [20].

ApproachEnvironmental BenefitTypical Yield (%)Reaction Conditions
Ionic Liquid CatalysisRecyclable catalyst, reduced waste85-9280-120°C, 4-8 hours
Solvent-free SynthesisNo organic solvents80-90100-150°C, 2-6 hours
Enzymatic CatalysisBiodegradable catalyst70-8540-60°C, 12-24 hours
Solid Acid CatalystsEasy separation, reusable88-94100-140°C, 6-12 hours
Supercritical ConditionsNo organic solvents, high selectivity85-95200-250°C, 1-3 hours

Process intensification through continuous flow reactors represents an additional green chemistry approach that improves efficiency while reducing waste [21] [20]. Continuous flow systems provide better heat and mass transfer, precise residence time control, and reduced inventory of hazardous materials [21] [20]. These systems can be coupled with in-line separation and purification, further reducing environmental impact [21] [20].

The integration of renewable feedstocks into methyl dichloroacetate synthesis pathways represents a long-term sustainability goal [22]. While dichloroacetic acid is currently derived from petroleum-based sources, research into bio-based routes could improve the overall environmental profile of the synthesis [22].

Life cycle assessment studies of different synthetic routes help identify the most environmentally favorable approaches by considering energy consumption, waste generation, and raw material impact [20]. These assessments guide the selection of synthetic methodologies that minimize overall environmental burden [20].

Physical Description

Methyl dichloroacetate appears as a colorless liquid with an ethereal odor. Combustible. Flash point 176°F. Corrosive to metals and tissue. Used to make other chemicals.

XLogP3

1.5

Boiling Point

289 °F at 760 mm Hg (USCG, 1999)
142.9 °C

Flash Point

176 °F (USCG, 1999)

Density

1.3774 at 68 °F (USCG, 1999)

Melting Point

-62 °F (USCG, 1999)
-51.9 °C

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (93.1%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (98.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.51 mmHg

Pictograms

Irritant

Irritant

Other CAS

116-54-1

Wikipedia

Methyl dichloroacetate

Use Classification

Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

Acetic acid, 2,2-dichloro-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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